Iproniazid phosphate
Overview
Description
Iproniazid phosphate is a pharmaceutical compound that belongs to the class of monoamine oxidase inhibitors (MAOIs). It was initially developed for the treatment of tuberculosis but later found to have significant antidepressant properties. due to its hepatotoxicity, its use has been largely discontinued .
Mechanism of Action
Target of Action
Iproniazid phosphate primarily targets Monoamine Oxidases (MAOs) . MAOs are enzymes that are involved in the breakdown of monoamine neurotransmitters such as norepinephrine and serotonin .
Mode of Action
This compound is a non-selective, irreversible Monoamine Oxidase Inhibitor (MAOI) . It inhibits the activity of MAOs both directly and by formation of an active metabolite, isopropylhydrazine . This inhibition prevents the enzymatic breakdown of norepinephrine, a brain neurotransmitter substance concerned with emotional stimulation .
Biochemical Pathways
By inhibiting MAOs, this compound affects the metabolic pathways of monoamine neurotransmitters. This results in an increase in the levels of these neurotransmitters in the brain, which can help to elevate mood and alleviate symptoms of depression .
Pharmacokinetics
It’s known that the drug is a small molecule and its bioavailability is assumed to be high .
Result of Action
The inhibition of MAOs by this compound leads to an increase in the levels of monoamine neurotransmitters in the brain. This can result in mood elevation and reduction of depression symptoms . It’s important to note that this compound was withdrawn from the market due to its hepatotoxicity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, interactions with food products containing tyramine can lead to hypertensive crises . Therefore, dietary restrictions are often necessary when using MAOIs .
Biochemical Analysis
Biochemical Properties
Iproniazid phosphate plays a significant role in biochemical reactions by inhibiting the activity of monoamine oxidases. These enzymes are responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting monoamine oxidases, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression . The compound interacts with monoamine oxidases through the formation of an active metabolite, isopropylhydrazine, which binds near the active site of the enzyme .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by increasing the levels of monoamine neurotransmitters, which can affect cell signaling pathways, gene expression, and cellular metabolism . The increased levels of neurotransmitters can enhance synaptic transmission and improve mood and cognitive function. The compound’s metabolites can also cause hepatotoxicity, leading to liver cell damage and dysfunction .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of monoamine oxidases. The compound and its active metabolite, isopropylhydrazine, bind to the active site of the enzyme, preventing it from breaking down monoamine neurotransmitters . This inhibition leads to an increase in the levels of serotonin, norepinephrine, and dopamine in the brain, which can help alleviate symptoms of depression. Additionally, this compound can undergo O-dealkylation to form acetone and isoniazid, which can further undergo metabolism via multiple pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For instance, the adverse effects of this compound, such as dizziness, drowsiness, headaches, ataxia, numbness of the feet and hands, and muscular twitching, tend to disappear after approximately ten weeks . The hepatotoxicity caused by its metabolites remains a significant concern .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound can effectively inhibit monoamine oxidases and increase neurotransmitter levels. At high doses, this compound can induce toxic effects, such as liver necrosis, due to the formation of alkylating compounds by cytochrome P450 enzymes . These toxic effects highlight the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by O-dealkylation to form acetone and isoniazid . Isoniazid can undergo further metabolism via multiple pathways, eventually resulting in the formation of alkylating agents . This toxifying metabolic pathway includes N-acetylation, which can contribute to the compound’s hepatotoxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is hydrophilic and is likely to be excreted in the urine via the kidneys . Its distribution within the body can influence its therapeutic and toxic effects, with the liver being a primary site of metabolism and toxicity .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound and its metabolites can localize to specific cellular compartments, such as the mitochondria, where monoamine oxidases are primarily located . This localization is crucial for the compound’s inhibitory effects on the enzyme and its subsequent impact on neurotransmitter levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iproniazid phosphate can be synthesized through multiple routes. The most common precursor is methyl isonicotinate, which reacts with hydrazine to form isonicotinohydrazide. This intermediate then undergoes further reactions to produce iproniazid .
Industrial Production Methods: Industrial production of this compound involves the reaction of isonicotinohydrazide with isopropylamine under controlled conditions. The final product is then purified and converted into its phosphate salt form for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Iproniazid phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions, particularly involving the hydrazine moiety.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions .
Major Products: The major products formed from these reactions include various metabolites and derivatives of iproniazid, which can have different pharmacological properties .
Scientific Research Applications
Iproniazid phosphate has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying the behavior of hydrazine derivatives.
Biology: It is used in research to understand the role of monoamine oxidase in neurotransmitter metabolism.
Medicine: Despite its hepatotoxicity, it has historical significance in the development of antidepressants.
Industry: It is used in the synthesis of other pharmaceutical compounds and as a reference standard in analytical chemistry
Comparison with Similar Compounds
Isoniazid: A structural analog used primarily for tuberculosis treatment.
Phenelzine: Another MAOI with similar antidepressant properties but less hepatotoxic.
Isocarboxazid: A less hepatotoxic alternative to iproniazid
Uniqueness: Iproniazid phosphate is unique due to its dual role as an antitubercular and antidepressant agent. Its discovery marked a significant milestone in understanding the relationship between psychiatric disorders and neurotransmitter metabolism .
Properties
IUPAC Name |
phosphoric acid;N'-propan-2-ylpyridine-4-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.H3O4P/c1-7(2)11-12-9(13)8-3-5-10-6-4-8;1-5(2,3)4/h3-7,11H,1-2H3,(H,12,13);(H3,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDVTKJXVHYWFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NNC(=O)C1=CC=NC=C1.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N3O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952815 | |
Record name | Phosphoric acid--N'-(propan-2-yl)pyridine-4-carbohydrazide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20952815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305-33-9 | |
Record name | Iproniazid phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=305-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iproniazid phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iproniazid phosphate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81850 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphoric acid--N'-(propan-2-yl)pyridine-4-carbohydrazide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20952815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iproniazid phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.605 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IPRONIAZID PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DE00V62TV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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